molecular formula C22H24N4O4S B10930941 4-(2-oxopyrrolidin-1-yl)-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylbenzenesulfonamide

4-(2-oxopyrrolidin-1-yl)-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylbenzenesulfonamide

Cat. No.: B10930941
M. Wt: 440.5 g/mol
InChI Key: NQTLWFUQZXHPSD-UHFFFAOYSA-N
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Description

4-(2-OXO-1-PYRROLIDINYL)-N~1~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-N~1~-PROPYL-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrrolidine ring, an oxadiazole moiety, and a benzenesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-OXO-1-PYRROLIDINYL)-N~1~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-N~1~-PROPYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the oxadiazole moiety. The pyrrolidine ring can be synthesized through ring construction from different cyclic or acyclic precursors, or by functionalization of preformed pyrrolidine rings . The oxadiazole moiety is often synthesized through annulation reactions followed by desulfurization and intramolecular rearrangement .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-OXO-1-PYRROLIDINYL)-N~1~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-N~1~-PROPYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(2-OXO-1-PYRROLIDINYL)-N~1~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-N~1~-PROPYL-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-OXO-1-PYRROLIDINYL)-N~1~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-N~1~-PROPYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and oxadiazole moiety contribute to its binding affinity and selectivity towards certain proteins and enzymes. This interaction can modulate biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-OXO-1-PYRROLIDINYL)-N~1~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-N~1~-PROPYL-1-BENZENESULFONAMIDE is unique due to its combination of a pyrrolidine ring, an oxadiazole moiety, and a benzenesulfonamide group.

Properties

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

IUPAC Name

4-(2-oxopyrrolidin-1-yl)-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylbenzenesulfonamide

InChI

InChI=1S/C22H24N4O4S/c1-2-14-25(16-20-23-24-22(30-20)17-7-4-3-5-8-17)31(28,29)19-12-10-18(11-13-19)26-15-6-9-21(26)27/h3-5,7-8,10-13H,2,6,9,14-16H2,1H3

InChI Key

NQTLWFUQZXHPSD-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1=NN=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O

Origin of Product

United States

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